REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].[S:5](Cl)([Cl:8])(=[O:7])=[O:6].[NH:10]1[CH:14]=[CH:13][N:12]=[CH:11]1.C(Cl)(=O)C>CC#N.CCOC(C)=O.CCO>[ClH:8].[N:10]1([S:5]([N:1]=[N+:2]=[N-:3])(=[O:7])=[O:6])[CH:14]=[CH:13][N:12]=[CH:11]1 |f:0.1,8.9|
|
Name
|
|
Quantity
|
13.12 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
27.24 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
26.11 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
23.76 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
ADDITION
|
Details
|
added over 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
After stirring for 3 h 15 min at room temperature the suspension
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
washed with H2O (2×400 mL) and saturated NaHCO3 solution (2×400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried with anhydrous MgSO4
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. (ice bath)
|
Type
|
STIRRING
|
Details
|
After stirring for 10 min at 0° C. the solution
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
After stirring for 10 min the resulting suspension
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the precipitate washed with EtOAc (4×100 mL)
|
Type
|
CUSTOM
|
Details
|
dried under suction for 30 min
|
Duration
|
30 min
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(C=NC=C1)S(=O)(=O)N=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.81 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |